molecular formula C14H17BrN2O B2426164 1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine CAS No. 2309184-63-0

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine

Cat. No.: B2426164
CAS No.: 2309184-63-0
M. Wt: 309.207
InChI Key: VJGZPSIRTXFLHB-UHFFFAOYSA-N
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Description

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine is a synthetic organic compound characterized by the presence of a bromophenyl group and a pyrrolidinylazetidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine typically involves the reaction of 3-bromobenzoyl chloride with 3-pyrrolidin-1-ylazetidine in the presence of a base such as triethylamine. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The bromophenyl group can be oxidized to form corresponding phenol derivatives.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents.

Major Products Formed

    Oxidation: Phenol derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Azide or thiol derivatives.

Scientific Research Applications

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the development of advanced materials with specific properties such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (3-Chlorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
  • (3-Fluorophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
  • (3-Iodophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone

Uniqueness

1-[1-(3-Bromobenzoyl)azetidin-3-yl]pyrrolidine is unique due to the presence of the bromine atom, which can influence its reactivity and interaction with other molecules. The bromine atom can also enhance the compound’s ability to participate in specific chemical reactions, making it a valuable intermediate in organic synthesis.

Properties

IUPAC Name

(3-bromophenyl)-(3-pyrrolidin-1-ylazetidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN2O/c15-12-5-3-4-11(8-12)14(18)17-9-13(10-17)16-6-1-2-7-16/h3-5,8,13H,1-2,6-7,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJGZPSIRTXFLHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2CN(C2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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